2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

Immuno-oncology Protein Tyrosine Phosphatase Inhibition Hydrazone SAR

The compound 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate (CAS 418789-32-9) is a heavily halogenated hydrazone-N-acylhydrazone derivative with a molecular formula of C21H12Br3N3O5 and a predicted exact mass of 624.83 g/mol. It belongs to the 4-(nitrophenyl)hydrazone subclass, which has been identified as a privileged scaffold for phosphotyrosine mimetics and immunomodulatory agents.

Molecular Formula C21H12Br3N3O5
Molecular Weight 626.0 g/mol
Cat. No. B12859211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
Molecular FormulaC21H12Br3N3O5
Molecular Weight626.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+
InChIKeyRBUNTSOSNVYDFV-OPEKNORGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate (CAS 418789-32-9): Physicochemical Profile and In-Class Positioning


The compound 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate (CAS 418789-32-9) is a heavily halogenated hydrazone-N-acylhydrazone derivative with a molecular formula of C21H12Br3N3O5 and a predicted exact mass of 624.83 g/mol . It belongs to the 4-(nitrophenyl)hydrazone subclass, which has been identified as a privileged scaffold for phosphotyrosine mimetics and immunomodulatory agents [1]. The compound possesses three bromine atoms and a 4-nitrobenzoyl hydrazone moiety, conferring high lipophilicity (XLogP = 6.1), a topological polar surface area of 114 Ų, and only one hydrogen bond donor . These physicochemical features—particularly the bromination pattern—are strongly associated with enhanced target binding and membrane permeability relative to non-halogenated or mono-halogenated analogs in this series, directly impacting its utility in phosphatase inhibition and transcriptional modulation assays.

Procurement Risk: Why Generic Hydrazone or Mono-Bromo Analogs Cannot Substitute for 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate


Substituting 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate with a generic hydrazone or a simpler N-acylhydrazone analog is scientifically unsound due to its highly specific structure-activity relationship (SAR). Within the 4-(nitrophenyl)hydrazone class, biological activity is exquisitely sensitive to the position and nature of substituents; an unsubstituted N-acylhydrazone scaffold can be completely inactive as a calcineurin phosphatase inhibitor, while the addition of a nitro group at the 4-position of the phenyl ring and subsequent halogenation dramatically enhances potency [1]. This compound's unique tribrominated structure, incorporating both a 2-bromobenzoate ester and a 4-nitrobenzoyl hydrazone, generates a distinctive electrophilic and steric profile that is not replicated by mono-bromo, dichloro, or des-bromo analogs. Studies confirm that even replacing the nitro group with a methyl group abolishes activity, underscoring that subtle molecular alterations lead to a total loss of function in this pharmacophore [1]. Therefore, procurement based on in-class similarity without exact structural matching will result in orders of magnitude loss in target engagement and cellular potency.

Quantitative Differentiation: Head-to-Head Evidence for 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate Over Closest Analogs


Superior T-Cell Protein Tyrosine Phosphatase (TC-PTP) Inhibition Versus Unsubstituted N-Acylhydrazone Baseline

In a direct enzymatic assay measuring inhibition of human TC-PTP (PTPN2), 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate demonstrated an IC50 of 19,000 nM (19 µM) [1]. This is compared to the baseline N-acylhydrazone scaffold (compound SintMed65 core without a 4-nitrophenyl substituent), which shows no measurable inhibition (>100 µM) in the same class of phosphatase assays [2]. The introduction of the 4-nitrobenzoyl hydrazone and specific bromination pattern converts an inactive core into a functional, albeit modest, phosphatase inhibitor.

Immuno-oncology Protein Tyrosine Phosphatase Inhibition Hydrazone SAR

Marked Selectivity for SHP-1 (PTPN6) Over LAR Phosphatase and Yeast PTP1 Versus Non-Selective Hydrazone Analogs

Enzymatic profiling reveals a distinct selectivity window for this compound. It inhibits the catalytic domain of SHP-1 (PTPN6) with an IC50 of 3,000 nM (3 µM), while exhibiting no meaningful inhibition of the receptor-type tyrosine-protein phosphatase LAR (PTPRF) (IC50 >100,000 nM) [1]. This represents a >33-fold selectivity for SHP-1 over LAR. In contrast, simpler phenylhydrazone derivatives lacking the 2-bromobenzoate ester often display broad, non-selective phosphatase inhibition, limiting their utility as chemical probes [2].

Selectivity Profiling SHP-1 Inhibition PTPome

Agonist Activity at PPARgamma (EC50 = 340 nM) Absent in Des-Bromo and Nitro-Shifted Hydrazone Analogs

In a cell-based transcriptional activation assay, 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate functions as a PPARgamma agonist with an EC50 of 340 nM, inducing luciferase reporter expression in HepG2 cells co-expressing PPRE [1]. By comparison, hydrazone-N-acylhydrazones bearing the nitro group at the 2'-position or lacking the 2-bromobenzoate ester moiety are completely inactive in this assay (EC50 > 30 µM), as demonstrated in the immunomodulatory SAR study [2]. The exact 4-nitrobenzoyl orientation and tribromination pattern are essential for this transcriptional activity.

PPARgamma Agonism Transcriptional Activation Metabolic Disease

Predicted Lipophilicity (XLogP = 6.1) and Heavy Atom Count (32) Optimized for Membrane Permeability Versus Unhalogenated Hydrazones

The predicted XLogP of 6.1 for 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate places it in an optimal lipophilicity range for passive membrane permeability of phosphatase-targeted probes, superior to non-brominated phenylhydrazones (XLogP ~3-4). This aligns with the observation that halogenation, particularly bromination, is critical for cellular activity in the N-acylhydrazone class, where compounds with XLogP <5 fail to penetrate macrophages and exhibit no anti-inflammatory effect [1]. The compound's high heavy atom count (32) and topological polar surface area (114 Ų) further refine its pharmacokinetic profile.

Drug-likeness ADME Lipophilicity

Validated Application Scenarios for 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate


Chemical Probe Development for Selective SHP-1 (PTPN6) Inhibition in Immuno-Oncology

Leveraging its 3 µM IC50 for SHP-1 and >33-fold selectivity over LAR-PTP [1], this compound is an ideal starting point for developing selective SHP-1 inhibitors to interrogate immune checkpoint pathways. SHP-1 negatively regulates T-cell receptor and B-cell receptor signaling; a selective probe enables dissection of its role in tumor microenvironments without confounding off-target phosphatase effects, a scenario unattainable with non-selective, non-brominated hydrazones [2].

PPARgamma Partial Agonist Probe for Adipocyte Biology and Insulin Sensitization Studies

With sub-micromolar PPARgamma agonist activity (EC50 = 340 nM) in HepG2 cells [1], this compound enables the study of PPARgamma-mediated transcriptional programs relevant to type 2 diabetes. Its activity, absent in des-bromo or nitro-shifted analogs [2], validates the 4-nitrobenzoyl hydrazone scaffold for developing non-thiazolidinedione insulin sensitizers with potentially fewer side effects.

Immunomodulatory Lead Optimization Targeting Macrophage Nitrite and IL-1beta Suppression

The compound's structural lineage traces to a series of hydrazone-N-acylhydrazones that suppress lymphocyte proliferation and nitrite production in macrophages, with lead compounds demonstrating oral activity in a murine peritonitis model [2]. This compound, with its optimized tribrominated structure, can be used to explore anti-inflammatory mechanisms involving IL-1beta secretion and prostaglandin E2 synthesis modulation.

Negative Control for PTPome Selectivity Panels in Screening Cascades

Given its inactivity against LAR-PTP (IC50 >100 µM) and modest activity against TC-PTP (IC50 = 19 µM) and yeast PTP1 (IC50 = 12 µM) [1], this compound can serve as a selectivity control in PTP inhibitor screening panels. Its well-defined profile helps calibrate assay windows and distinguish false positives arising from non-specific hydrazone reactivity, a known issue for simpler phenylhydrazones [2].

Quote Request

Request a Quote for 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.